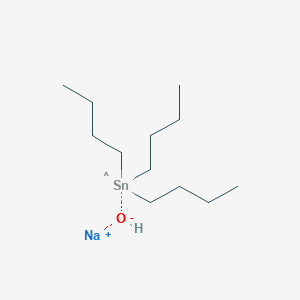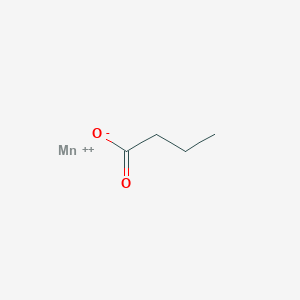
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl functional group (R−N=N−R′), where R and R′ can be either aryl or alkyl groups . This compound is known for its vivid color properties, making it useful in various dyeing applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol typically involves azo coupling reactions. Azo coupling is an electrophilic substitution reaction where an aryl diazonium cation reacts with another aryl ring, especially those substituted with electron-donating groups . The reaction conditions often require maintaining low temperatures to stabilize the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process begins with the formation of diazonium salts from aromatic amines, followed by coupling with naphthol derivatives under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products
Oxidation: Produces various oxidized derivatives.
Reduction: Yields aromatic amines.
Substitution: Results in substituted azo compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo photochemical isomerization, changing from trans to cis forms upon exposure to light. This property is utilized in various applications, including photoresponsive materials .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another azo compound with similar photochemical properties.
Disperse Orange 1: A dye with comparable color properties used in textile applications.
Methyl Orange: An azo dye used as an acid-base indicator.
Uniqueness
1-((2,5-Dimethyl-4-(phenylazo)phenyl)azo)-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its ability to undergo photochemical isomerization makes it valuable in specialized applications .
Propiedades
Número CAS |
83249-36-9 |
|---|---|
Fórmula molecular |
C24H20N4O |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-[(2,5-dimethyl-4-phenyldiazenylphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-15-22(17(2)14-21(16)26-25-19-9-4-3-5-10-19)27-28-24-20-11-7-6-8-18(20)12-13-23(24)29/h3-15,29H,1-2H3 |
Clave InChI |
OIUONFKAYDARJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=C(C=CC3=CC=CC=C32)O)C)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)






